Aripiprazole-d8 (butyl-d8) Aripiprazole-d8 (butyl-d8) Aripiprazole-d8 is intended for use as an internal standard for the quantification of aripiprazole by GC- or LC-MS. Aripiprazole is an atypical antipsychotic. It is a partial agonist at dopamine D2, D2L, and D3 receptors (Kis = 3.3, 0.74, 9.7 nM, respectively), a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 5.6 nM), and an inverse agonist of 5-HT2B receptors (Ki = 0.36 nM). It is functionally selective at the dopamine D2 receptor with cell-type- and function-selective activities. Aripiprazole inhibits disruptions in prepulse inhibition induced by phencyclidine in mice when administered at doses of 5 and 10 mg/kg. Formulations containing aripiprazole have been used in the treatment of schizophrenia, bipolar mania or mixed episodes, and Tourette’s disorder.
A deuterated version of Aripiprazole, a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity.

Brand Name: Vulcanchem
CAS No.: 1089115-04-7
VCID: VC20800569
InChI: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 456.4 g/mol

Aripiprazole-d8 (butyl-d8)

CAS No.: 1089115-04-7

Cat. No.: VC20800569

Molecular Formula: C23H27Cl2N3O2

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

Aripiprazole-d8 (butyl-d8) - 1089115-04-7

Specification

Description Aripiprazole-d8 is intended for use as an internal standard for the quantification of aripiprazole by GC- or LC-MS. Aripiprazole is an atypical antipsychotic. It is a partial agonist at dopamine D2, D2L, and D3 receptors (Kis = 3.3, 0.74, 9.7 nM, respectively), a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 5.6 nM), and an inverse agonist of 5-HT2B receptors (Ki = 0.36 nM). It is functionally selective at the dopamine D2 receptor with cell-type- and function-selective activities. Aripiprazole inhibits disruptions in prepulse inhibition induced by phencyclidine in mice when administered at doses of 5 and 10 mg/kg. Formulations containing aripiprazole have been used in the treatment of schizophrenia, bipolar mania or mixed episodes, and Tourette’s disorder.
A deuterated version of Aripiprazole, a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity.

CAS No. 1089115-04-7
Molecular Formula C23H27Cl2N3O2
Molecular Weight 456.4 g/mol
IUPAC Name 7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
Standard InChI Key CEUORZQYGODEFX-BQLKVSHCSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator